molecular formula C12H10BrNS B13782056 Ethanethioamide, N-(3-bromo-2-naphthalenyl)- CAS No. 65776-65-0

Ethanethioamide, N-(3-bromo-2-naphthalenyl)-

Cat. No.: B13782056
CAS No.: 65776-65-0
M. Wt: 280.19 g/mol
InChI Key: GJYSHKHREVFSIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanethioamide, N-(3-bromo-2-naphthalenyl)- is an organic compound with the molecular formula C₁₂H₁₀BrNS It is a derivative of ethanethioamide, where the ethanethioamide moiety is substituted with a 3-bromo-2-naphthalenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanethioamide, N-(3-bromo-2-naphthalenyl)- can be synthesized through a multi-step process:

Industrial Production Methods

While specific industrial production methods for ethanethioamide, N-(3-bromo-2-naphthalenyl)- are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethanethioamide, N-(3-bromo-2-naphthalenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethanethioamide, N-(3-bromo-2-naphthalenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ethanethioamide, N-(3-bromo-2-naphthalenyl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and thioamide group can participate in various interactions, such as hydrogen bonding or covalent modification of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanethioamide, N-(3-bromo-2-naphthalenyl)- is unique due to the presence of both a bromine atom and a thioamide group, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

CAS No.

65776-65-0

Molecular Formula

C12H10BrNS

Molecular Weight

280.19 g/mol

IUPAC Name

N-(3-bromonaphthalen-2-yl)ethanethioamide

InChI

InChI=1S/C12H10BrNS/c1-8(15)14-12-7-10-5-3-2-4-9(10)6-11(12)13/h2-7H,1H3,(H,14,15)

InChI Key

GJYSHKHREVFSIB-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NC1=CC2=CC=CC=C2C=C1Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.